Vanadium oxide (V6O13)

Descripción general

Descripción

Vanadium oxide (V6O13) is a mixed-valence compound of vanadium and oxygen. It is one of the intermediate phases in the vanadium-oxygen system, exhibiting unique electrical, optical, and magnetic properties. This compound is known for its ability to undergo insulator-to-metal transitions, making it a subject of interest in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Vanadium oxide (V6O13) has a wide range of applications in scientific research due to its unique properties:

Mecanismo De Acción

Target of Action

Vanadium Oxide (V6O13) primarily targets the intercalation and de-intercalation of lithium ions in energy storage devices, such as lithium-ion batteries . This is facilitated by the double cavity chain structure of V6O13, which provides sufficient space for the ions .

Biochemical Pathways

The biochemical pathways affected by V6O13 involve the electronic band structures, which are influenced by the crystal structure and other factors . The compound shows an “intermediate band” with narrow bandwidths, lying just below the higher conduction bands, which play a critical role in optical and thermoelectric processes .

Pharmacokinetics

These properties allow V6O13 to show significant thermoelectric properties .

Result of Action

The action of V6O13 results in changes in the electronic band structures and the phase of the compound . For instance, bands corresponding to “valence electrons” are found to be fully occupied in the insulating phases . The compound also shows a high capacity for energy storage, thanks to its layered structure that allows for the intercalation of ions .

Safety and Hazards

V6O13 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

It’s known that vanadium oxides can undergo insulator-to-metal phase transition (IMT) accompanied by structural change This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that the electronic band structures of vanadium oxides are influenced by crystal structure, crystal field splitting, and strong hybridization between O2p and V3d bands

Dosage Effects in Animal Models

A study has shown that the biodistribution of vanadium dioxide particles in mice is influenced by particle size, dosage, and the health condition of the mice

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vanadium oxide (V6O13) can be synthesized through various methods, including hydrothermal, solvothermal, and melt-assisted pyrolysis processes. One common method involves the hydrothermal treatment of ammonium metavanadate (NH4VO3) with oxalic acid and lithium nitrate. The reaction is typically carried out at elevated temperatures (200-350°C) to obtain nanosheet structures .

Industrial Production Methods: In industrial settings, vanadium oxide (V6O13) is often produced through the calcination of vanadium pentoxide (V2O5) in a reducing atmosphere. This process involves heating V2O5 in the presence of a reducing agent, such as hydrogen or carbon monoxide, to achieve the desired oxidation state and phase composition .

Análisis De Reacciones Químicas

Types of Reactions: Vanadium oxide (V6O13) undergoes various chemical reactions, including oxidation, reduction, and intercalation. It can be reduced to lower oxidation states or oxidized to higher oxidation states, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Vanadium oxide (V6O13) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled temperatures.

Major Products:

Oxidation: Higher oxides of vanadium, such as vanadium pentoxide (V2O5).

Reduction: Lower oxides of vanadium, such as vanadium dioxide (VO2) or vanadium sesquioxide (V2O3).

Comparación Con Compuestos Similares

Vanadium oxide (V6O13) is unique among vanadium oxides due to its mixed-valence state and intermediate phase composition. It is often compared with other vanadium oxides, such as:

Vanadium Pentoxide (V2O5): Known for its high oxidation state and use in catalysis and energy storage.

Vanadium Dioxide (VO2): Notable for its insulator-to-metal transition at relatively low temperatures, making it suitable for smart window applications.

Vanadium Sesquioxide (V2O3): Exhibits interesting magnetic properties and is used in various electronic applications.

Vanadium oxide (V6O13) stands out due to its unique combination of properties, making it a versatile material for a wide range of applications.

Propiedades

IUPAC Name |

dioxovanadiooxy(dioxo)vanadium;dioxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/13O.6V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGZPVKRMCXHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

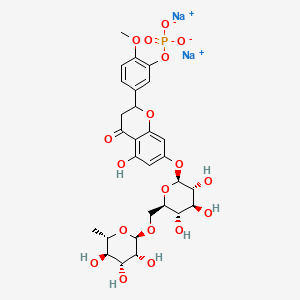

Canonical SMILES |

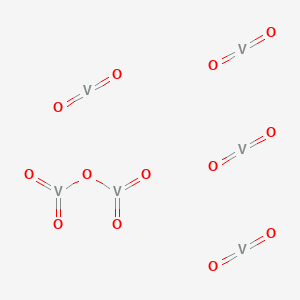

O=[V]=O.O=[V]=O.O=[V]=O.O=[V]=O.O=[V](=O)O[V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O13V6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium IV,V oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12037-42-2 | |

| Record name | Vanadium oxide (V6O13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V6O13) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)

![Decahydro-1H-cyclopenta[B]indolizine](/img/structure/B576990.png)

![(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B576991.png)

![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)

![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)